PD 168568

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

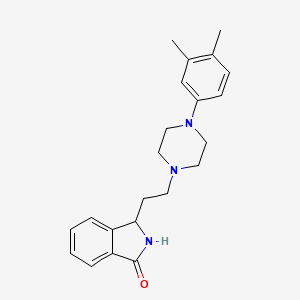

3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21/h3-8,15,21H,9-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPZBNLBWDIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Dopamine D4 Receptor Selectivity of PD 168568

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 168568 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). The dopamine D4 receptor is of significant interest to the scientific community due to its potential involvement in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. The selective activation of this receptor subtype is a key area of research for the development of novel therapeutics with improved efficacy and reduced side-effect profiles compared to less selective dopaminergic agents. This technical guide provides a comprehensive overview of the dopamine D4 receptor selectivity of this compound, including its binding affinity profile, functional activity, and the experimental methodologies used for its characterization. For the purposes of this guide, data for the closely related and more extensively studied compound PD 168077 will be used, as it is often referenced interchangeably with this compound in the scientific literature.

Data Presentation: Binding Affinity Profile of PD 168077

The selectivity of a compound is determined by its binding affinity for its primary target relative to other receptors. The following table summarizes the binding affinities (Ki) of PD 168077 for various dopamine, serotonin (B10506), and adrenergic receptor subtypes. The data clearly demonstrates the high affinity and selectivity of PD 168077 for the human dopamine D4 receptor.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine Receptors | |

| Dopamine D4 | 8.7, 9[1][2][3] |

| Dopamine D2 | 2800, 3740 |

| Dopamine D3 | 2800, 2810 |

| Serotonin Receptors | |

| 5-HT1A | 385 |

| 5-HT2A | 4010 |

| Adrenergic Receptors | |

| α1 | 168 |

| α2 | 177 |

Experimental Protocols

The quantitative data presented in this guide are derived from rigorous experimental procedures. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound (e.g., PD 168077) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D4 receptor).

-

Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2-like receptors).

-

Unlabeled test compound (PD 168077).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays: cAMP and GTPγS Binding

Functional assays are employed to determine the efficacy of a ligand, i.e., its ability to activate the receptor and elicit a cellular response. As a D2-like receptor, the dopamine D4 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

1. cAMP Accumulation Assay

Objective: To measure the ability of an agonist (e.g., PD 168077) to inhibit the production of cAMP.

Procedure:

-

Cell Culture: Plate cells expressing the dopamine D4 receptor in a multi-well plate.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or reporter gene assays.

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of the test compound to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist).

2. [35S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by a receptor agonist.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the dopamine D4 receptor.

-

Assay Setup: In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

-

Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction. Agonist-activated receptors catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Plot the amount of specifically bound [35S]GTPγS as a function of the log concentration of the test compound to determine the EC50 and Emax.

Mandatory Visualization

Signaling Pathway of this compound at the Dopamine D4 Receptor

Caption: Signaling pathway of this compound at the D4 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound, represented here by the extensively studied PD 168077, is a highly potent and selective dopamine D4 receptor agonist. Its binding affinity profile demonstrates a clear preference for the D4 subtype over other dopamine receptors, as well as serotonin and adrenergic receptors. Functional assays confirm its agonistic activity through the inhibition of adenylyl cyclase and activation of G proteins. The detailed experimental protocols provided herein offer a foundation for the continued investigation of this and other selective dopaminergic compounds. The high selectivity of this compound makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the dopamine D4 receptor and a promising lead scaffold for the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]

- 3. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

PD 168568: A Technical Guide to its Dopamine Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 168568 is a potent and selective antagonist for the D4 dopamine (B1211576) receptor subtype.[1] Understanding its binding affinity (Ki) across all dopamine receptor subtypes is crucial for elucidating its pharmacological effects and therapeutic potential. This document provides a comprehensive overview of the available binding data for this compound, detailed experimental protocols for determining these values, and a visualization of the relevant signaling pathways.

Data Presentation: Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| D1 | Data not available |

| D2 | 1842[1] |

| D3 | 2682[1] |

| D4 | 8.8[1] |

| D5 | Data not available |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Ki values for an unlabeled compound like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand from its receptor.

Materials

-

Cell Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells recombinantly expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).

-

Radioligand:

-

For D2-like receptors (D2, D3, D4): [³H]-Spiperone or [³H]-Raclopride.

-

For D1-like receptors (D1, D5): [³H]-SCH23390.

-

-

Unlabeled Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol (B65202) for D2-like receptors, 10 µM SCH23390 for D1-like receptors).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Fluid .

Procedure

-

Membrane Preparation:

-

Culture cells expressing the target dopamine receptor subtype to a high density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Competition Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).

-

For determining non-specific binding, add the non-specific binding control instead of this compound.

-

For determining total binding, add assay buffer instead of this compound.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Visualizations

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptor families.

Experimental Workflow: Competition Radioligand Binding Assay

The following diagram outlines the key steps in a competition radioligand binding assay to determine the Ki value of an unlabeled compound.

Caption: Workflow for a competition radioligand binding assay to determine Ki values.

References

PD 168568 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 dihydrochloride (B599025) is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of this compound dihydrochloride. Detailed, representative experimental protocols for the characterization of such a compound are presented, alongside a summary of its known quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with the dopamine D4 receptor and typical experimental workflows through detailed diagrams, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, has been a subject of intense research interest due to its potential role in the pathophysiology of schizophrenia, ADHD, and other cognitive and emotional disorders. Unlike other dopamine receptor subtypes, the D4 receptor exhibits high genetic polymorphism, particularly in its third intracellular loop, which may influence its signaling properties and interaction with ligands. The development of selective D4 receptor antagonists is crucial for elucidating the physiological functions of this receptor and for the potential therapeutic intervention in related disorders.

This compound dihydrochloride has emerged as a valuable pharmacological tool for studying the dopamine D4 receptor. Its high potency and selectivity allow for the specific interrogation of D4 receptor-mediated pathways both in vitro and in vivo. This guide aims to consolidate the available technical information on this compound dihydrochloride to facilitate its use in research settings.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one dihydrochloride[1] |

| Molecular Formula | C₂₂H₂₇N₃O · 2HCl |

| Molecular Weight | 422.39 g/mol [1] |

| CAS Number | 1782532-06-2[1] |

| Appearance | Solid |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in water and DMSO[1] |

Pharmacological Profile

Mechanism of Action

This compound dihydrochloride is a potent and selective antagonist of the dopamine D4 receptor. As an antagonist, it binds to the D4 receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, dopamine, and other D4 receptor agonists, thereby inhibiting the receptor's downstream signaling pathways.

In Vitro Pharmacology

The primary in vitro characteristic of this compound dihydrochloride is its high binding affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes.

| Receptor Subtype | Kᵢ (nM) | Selectivity (fold vs. D4) |

| Dopamine D4 | 8.8[1] | - |

| Dopamine D2 | 1842[1] | ~209 |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

In Vivo Pharmacology

In vivo studies have demonstrated that this compound dihydrochloride is orally active and can reverse the effects of amphetamine-stimulated locomotion, a behavioral model often used to screen for antipsychotic potential.[1]

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA).

Experimental Protocols

Radioligand Binding Assay (for determining Kᵢ)

This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) to the dopamine D4 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cells stably expressing the human dopamine D4 receptor (e.g., CHO-hD4 cells)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Radioligand: e.g., [³H]spiperone (a D2-like receptor antagonist)

-

Non-specific binding determinator: e.g., 10 µM haloperidol

-

Test compound: this compound dihydrochloride

-

Glass fiber filters

-

Scintillation cocktail and vials

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate or individual tubes, add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and a range of concentrations of this compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., haloperidol).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Amphetamine-Stimulated Locomotor Activity Assay (for in vivo activity)

This protocol outlines a general procedure for assessing the ability of a test compound like this compound to reverse hyperlocomotion induced by amphetamine in rodents, a common preclinical model for antipsychotic activity.

Materials:

-

Male adult rats or mice

-

Amphetamine sulfate

-

This compound dihydrochloride

-

Vehicle (e.g., saline, distilled water, or a specific formulation)

-

Open-field activity chambers equipped with photobeam detectors

-

Animal scale

Procedure:

-

Acclimation:

-

House the animals in the testing facility for at least one week before the experiment to acclimate them to the environment.

-

On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

-

-

Habituation:

-

Place each animal individually into an open-field activity chamber and allow it to habituate for a set period (e.g., 30-60 minutes). Record locomotor activity during this period to establish a baseline.

-

-

Drug Administration:

-

Administer this compound dihydrochloride (or its vehicle for the control group) via the desired route (e.g., oral gavage, intraperitoneal injection). The dose and timing of administration should be determined from pilot studies.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer amphetamine (or vehicle) to the animals.

-

-

Locomotor Activity Recording:

-

Immediately after the amphetamine injection, place the animals back into the activity chambers and record their locomotor activity for a specified duration (e.g., 60-120 minutes). Locomotor activity is typically measured as the number of photobeam breaks or the total distance traveled.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) and as a total over the entire recording period.

-

Compare the locomotor activity of the group treated with amphetamine and vehicle to the group treated with amphetamine and this compound using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by this compound indicates potential antipsychotic-like activity.

-

Conclusion

This compound dihydrochloride is a potent and selective dopamine D4 receptor antagonist that serves as a valuable research tool for investigating the role of the D4 receptor in the central nervous system. Its well-defined in vitro selectivity and demonstrated in vivo activity make it a suitable compound for a wide range of pharmacological studies. This technical guide provides a foundational understanding of this compound dihydrochloride, its mechanism of action, and the experimental approaches for its characterization. The provided diagrams and representative protocols are intended to aid researchers in designing and conducting experiments to further explore the therapeutic potential of targeting the dopamine D4 receptor.

References

The Discovery and Preclinical Profile of PD 168568: A Potent and Selective Dopamine D4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive overview of the discovery, history, and preclinical pharmacological characterization of this compound. It includes a detailed summary of its binding affinity and in vivo efficacy, along with meticulous descriptions of the experimental protocols employed in its evaluation. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Introduction and Historical Context

The discovery of the dopamine D4 receptor in the early 1990s and its high affinity for the atypical antipsychotic clozapine (B1669256) sparked significant interest in developing D4-selective ligands as potential therapeutic agents for schizophrenia, with the hope of achieving clozapine's efficacy without its associated side effects. This led to extensive research programs within the pharmaceutical industry aimed at identifying potent and selective D4 receptor antagonists.

This compound emerged from a medicinal chemistry program at Parke-Davis (now part of Pfizer) focused on developing novel dopamine D4 receptor ligands. The initial lead compound, PD 108635, while potent, contained a benzylic alcohol moiety that was anticipated to be metabolically labile. To address this potential liability, researchers at Parke-Davis explored the replacement of the benzylic alcohol with a more stable functional group, leading to the investigation of isoindolinone-based structures. This strategic modification resulted in the discovery of a series of potent isoindolinone-containing dopamine D4 ligands, including this compound.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes, particularly the D2 and D3 receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine D4 | 8.8 |

| Dopamine D2 | 1842 |

| Dopamine D3 | 2682 |

Data sourced from MedChemExpress, citing Belliotti TR, et al. (1998).[1]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose | Effect |

| Amphetamine-stimulated locomotor activity in rats | Oral | 3 mg/kg | Inhibition of amphetamine (0.5 mg/kg, i.p.)-stimulated locomotor activity |

Data sourced from MedChemExpress, citing Belliotti TR, et al. (1998).[1]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Dopamine Receptor Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity of a test compound, such as this compound, to dopamine D2, D3, and D4 receptors using a competitive radioligand binding assay with [3H]spiperone.

Objective: To determine the inhibitory constant (Ki) of a test compound for dopamine D2, D3, and D4 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing human recombinant dopamine D2, D3, or D4 receptors.

-

Radioligand: [3H]spiperone.

-

Non-specific Binding Agent: Haloperidol (B65202) (10 µM).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane pellets on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well . Homogenize the suspension using a Polytron homogenizer.

-

Assay Setup: In a 96-well microplate, add the following components in order:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

-

50 µL of serially diluted test compound (this compound).

-

100 µL of the membrane suspension.

-

-

Initiation of Binding: Add 50 µL of [3H]spiperone (final concentration typically 0.1-0.5 nM, depending on the receptor subtype and specific activity of the radioligand) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Termination of Binding and Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Amphetamine-Stimulated Locomotor Activity

This protocol outlines a representative method for assessing the in vivo efficacy of a dopamine D4 antagonist, such as this compound, in a rat model of amphetamine-induced hyperlocomotion.

Objective: To evaluate the ability of a test compound to inhibit the increase in locomotor activity induced by amphetamine.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

-

Test Compound: this compound, formulated for oral administration.

-

Stimulant: d-Amphetamine sulfate, dissolved in 0.9% saline.

-

Vehicle: The vehicle used to formulate the test compound.

-

Locomotor Activity Chambers: Automated activity monitoring chambers equipped with infrared beams to detect movement.

-

Dosing Syringes and Gavage Needles.

Procedure:

-

Acclimation: House the rats individually in the locomotor activity chambers for at least 60 minutes before the start of the experiment to allow for habituation to the novel environment.

-

Pre-treatment: Administer the test compound (this compound, e.g., 3 mg/kg) or vehicle orally (p.o.) to the rats. The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes).

-

Baseline Activity Recording: Record the locomotor activity of each rat for a 30-minute baseline period after pre-treatment.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5 mg/kg) intraperitoneally (i.p.) to all rats.

-

Post-amphetamine Activity Recording: Immediately place the rats back into the locomotor activity chambers and record their activity for a further 60-90 minutes.

-

Data Analysis:

-

Quantify the total distance traveled or the number of beam breaks in 5- or 10-minute intervals.

-

Compare the locomotor activity between the vehicle-pretreated group and the this compound-pretreated group after the amphetamine challenge.

-

Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of any observed inhibition of hyperlocomotion.

-

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gαi/o class of G proteins.

Mechanism of Action: Upon binding of an agonist, such as dopamine, the D4 receptor undergoes a conformational change that activates the associated heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase.

Downstream Effects: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability, gene expression, and synaptic plasticity. This compound, as an antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing this signaling cascade from being initiated.

Conclusion

This compound is a valuable research tool that exemplifies the successful outcome of a targeted medicinal chemistry effort to develop potent and selective dopamine D4 receptor antagonists. Its discovery and characterization have contributed to the understanding of the pharmacological role of the D4 receptor. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the fields of neuropharmacology and drug discovery, facilitating further investigation into the therapeutic potential of D4 receptor modulation.

References

PD 168568: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, including its binding affinity and selectivity profile. Detailed experimental protocols for key assays, such as radioligand binding and functional antagonism, are presented to facilitate its characterization. Furthermore, this guide illustrates the dopamine D4 receptor signaling pathway and relevant experimental workflows through detailed diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Quantitative Data Presentation

The selectivity of this compound for the dopamine D4 receptor over other dopamine receptor subtypes is a key characteristic. The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 8.8[1] |

| Dopamine D2 | 1842[1] |

| Dopamine D3 | 2682[1] |

Ki (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Cell Line | Agonist | IC50 (µM) |

| Inhibition of Autophagic Flux | Glioblastoma Neural Stem Cells (GNS) | - | 25-50[1] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response of an agonist.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitor constant (Ki) of this compound for the dopamine D4 receptor.

Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]-Spiperone or another suitable D4-selective radioligand.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist (e.g., haloperidol (B65202) or clozapine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvesting equipment.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D4 receptor.

-

Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation.

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of this compound (for competition curve).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Inhibition)

This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production.

Objective: To confirm the antagonist activity of this compound at the D4 receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Agonist: Dopamine.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556) (used to raise basal cAMP levels, making inhibition easier to measure).

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercial kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

Procedure:

-

Cell Plating:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Pre-incubation with Antagonist:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

-

Stimulation:

-

Add a fixed concentration of dopamine (agonist) to the wells already containing this compound.

-

Simultaneously or shortly after adding the agonist, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

-

Incubation:

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound in the presence of the dopamine agonist.

-

Determine the IC50 value of this compound for the inhibition of the agonist's effect. The results will demonstrate the ability of this compound to antagonize the D4 receptor-mediated inhibition of forskolin-stimulated cAMP accumulation.

-

In Vivo Assay: Amphetamine-Stimulated Locomotor Activity

This protocol outlines a general procedure to assess the in vivo efficacy of this compound in a rodent model of dopamine-mediated hyperlocomotion.

Objective: To evaluate the ability of this compound to inhibit locomotor activity induced by amphetamine in rats or mice.

Materials:

-

Animals: Adult male rats or mice.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Stimulant: d-Amphetamine sulfate (B86663) dissolved in saline.

-

Vehicle Control: The solvent used to dissolve this compound.

-

Locomotor Activity Chambers: Automated chambers equipped with infrared beams to track movement.

Procedure:

-

Acclimation:

-

Acclimate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.

-

-

Drug Administration:

-

Administer this compound (e.g., 3 mg/kg, orally) or its vehicle to different groups of animals.[1]

-

Allow for a pre-treatment period for the antagonist to be absorbed and distributed (e.g., 30-60 minutes).

-

-

Stimulant Administration:

-

Administer d-amphetamine (e.g., 0.5 mg/kg, intraperitoneally) to all animals.[1]

-

-

Data Collection:

-

Immediately place the animals back into the locomotor activity chambers and record their horizontal and vertical activity for a defined period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle control group. A significant reduction in amphetamine-induced locomotion in the this compound-treated group indicates in vivo antagonist activity at dopamine receptors.

-

Signaling Pathways and Visualizations

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are Gi/o-coupled G protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 1. Dopamine D4 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Figure 2. Experimental Workflow for a Radioligand Binding Assay to Determine the Affinity of this compound.

Figure 3. Workflow for a Functional Antagonism Assay Measuring cAMP Inhibition by this compound.

References

The In Vivo Oral Activity of PD 168568: A Review of Publicly Available Data

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective D4 dopamine (B1211576) receptor antagonist. While some sources describe it as orally active, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of detailed in vivo data regarding its oral activity, pharmacokinetics, and specific experimental protocols. This guide summarizes the limited available information on this compound and provides context by examining related compounds and the general landscape of selective D4 dopamine receptor antagonists. Due to the scarcity of quantitative data, this document will highlight the existing knowledge gaps and is not intended to be an exhaustive technical whitepaper.

Introduction to this compound

This compound is identified as a selective antagonist for the D4 subtype of the dopamine receptor. The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and amygdala, regions of the brain associated with cognition, emotion, and reward. Its potential as a therapeutic target has been explored for a variety of neuropsychiatric disorders, including schizophrenia and addiction.

In Vivo Oral Activity and Pharmacokinetics: An Evidence Gap

Signaling Pathways and Mechanism of Action

As a D4 dopamine receptor antagonist, this compound is presumed to function by blocking the binding of the endogenous ligand, dopamine, to the D4 receptor. This, in turn, would inhibit the downstream signaling cascades initiated by D4 receptor activation. The D4 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the D4 dopamine receptor, which this compound is expected to antagonize.

Caption: General Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols: A Need for Further Disclosure

The absence of published in vivo studies on the oral activity of this compound means that there are no specific experimental protocols to detail. A standard in vivo oral bioavailability study would typically involve the following workflow.

General Workflow for In Vivo Oral Bioavailability Study

Caption: General Experimental Workflow for an In Vivo Oral Bioavailability Study.

Discussion and Future Directions

The current publicly available data on this compound is insufficient to provide a detailed technical guide on its in vivo oral activity. While its identity as a selective D4 dopamine receptor antagonist is established, the critical data on its absorption, distribution, metabolism, and excretion (ADME) profile following oral administration remains elusive.

For researchers interested in this compound, future studies should focus on:

-

Pharmacokinetic Profiling: Conducting comprehensive in vivo studies in relevant animal models to determine the oral bioavailability and other key pharmacokinetic parameters.

-

Dose-Response Studies: Establishing the relationship between the oral dose of this compound and its target engagement (D4 receptor occupancy) in the central nervous system.

-

Efficacy in Animal Models: Evaluating the efficacy of orally administered this compound in validated animal models of neuropsychiatric disorders.

The disclosure of such data in peer-reviewed publications or public databases would be essential for the scientific community to fully assess the therapeutic potential of this compound.

Conclusion

The Attenuating Effect of PD 168568 on Amphetamine-Induced Hyperlocomotion: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the effects of the selective dopamine (B1211576) D4 receptor antagonist, PD 168568, on amphetamine-stimulated locomotor activity. This document synthesizes available data, outlines detailed experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows.

Core Findings: this compound and Amphetamine-Stimulated Locomotion

This compound has been demonstrated to inhibit locomotor activity induced by amphetamine in rats. This finding is supported by preclinical research, which highlights the compound's potential as a tool for investigating the role of the dopamine D4 receptor in psychostimulant-induced behaviors.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vivo efficacy of this compound in modulating amphetamine-induced hyperlocomotion and its receptor binding affinity.

| Parameter | Value | Species | Administration Route | Reference |

| This compound Dose | 3 mg/kg | Rat | Oral | [1] |

| Amphetamine Dose | 0.5 mg/kg | Rat | Intraperitoneal (i.p.) | [1] |

| Observed Effect | Inhibition of amphetamine-stimulated locomotor activity | Rat | N/A | [1] |

| Dopamine D4 Receptor Affinity (Ki) | 8.8 nM | N/A | N/A | [1] |

| Dopamine D2 Receptor Affinity (Ki) | 1842 nM | N/A | N/A | [1] |

| Dopamine D3 Receptor Affinity (Ki) | 2682 nM | N/A | N/A | [1] |

Experimental Protocols

While the full detailed experimental protocol from the original study by Belliotti and colleagues (1998) is not publicly available, a representative methodology for assessing the effect of a compound like this compound on amphetamine-stimulated locomotion in rats is provided below. This protocol is based on standard practices in the field of behavioral neuroscience.

Representative Protocol: Amphetamine-Induced Locomotor Activity in Rats

1. Animals:

-

Male Sprague-Dawley rats (250-300g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum. Animals are acclimated to the facility for at least one week prior to experimentation.

2. Apparatus:

-

Open-field arenas (e.g., 40 x 40 x 30 cm) made of a non-reflective material are used. Each arena is equipped with a grid of infrared beams to automatically track horizontal and vertical movements. The arenas are placed in a sound-attenuated and dimly lit room.

3. Habituation:

-

To reduce the influence of novelty-induced locomotion, rats are habituated to the open-field arenas for 30-60 minutes for 2-3 consecutive days prior to the test day.

4. Drug Preparation and Administration:

-

This compound: For oral administration, this compound is suspended in a vehicle such as 0.5% methylcellulose (B11928114) or a similar appropriate vehicle.

-

Amphetamine: d-Amphetamine sulfate (B86663) is dissolved in 0.9% saline.

-

Administration: On the test day, rats are randomly assigned to treatment groups. This compound (e.g., 3 mg/kg) or vehicle is administered orally (p.o.). Following a pretreatment interval (e.g., 60 minutes) to allow for drug absorption, rats receive an intraperitoneal (i.p.) injection of amphetamine (e.g., 0.5 mg/kg) or saline.

5. Locomotor Activity Recording:

-

Immediately after the amphetamine or saline injection, rats are placed in the center of the open-field arena.

-

Locomotor activity is recorded for a period of 60-120 minutes. Key parameters measured include:

-

Total distance traveled (cm)

-

Horizontal activity (number of beam breaks)

-

Vertical activity (rearing frequency)

-

Time spent in the center versus the periphery of the arena

-

6. Data Analysis:

-

Locomotor activity data is typically binned into 5- or 10-minute intervals.

-

The data are analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment group and time as factors, followed by post-hoc tests to compare individual group means. The significance level is typically set at p < 0.05.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Amphetamine-Induced Locomotion and D4 Receptor Antagonism

References

The Role of PI3K/Akt/mTOR Pathway Inhibition in Glioblastoma Stem Cell Research: A Technical Guide

A Note on the Compound PD 168568: Extensive literature searches did not yield specific data on the compound this compound in the context of glioblastoma stem cell (GSC) research. Therefore, this guide will focus on the broader, well-established strategy of targeting the PI3K/Akt/mTOR signaling pathway in GSCs, a critical avenue in the development of novel glioblastoma therapeutics. The principles, protocols, and data presented herein for other pathway inhibitors provide a framework for the evaluation of novel compounds like this compound.

Introduction to Glioblastoma Stem Cells and the PI3K/Akt/mTOR Pathway

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a high rate of recurrence and therapeutic resistance. A subpopulation of cells within the tumor, known as glioblastoma stem cells (GSCs), are thought to be a major driver of these malignant features. GSCs possess the ability to self-renew and differentiate, leading to the cellular heterogeneity observed in these tumors.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is one of the most frequently dysregulated pathways in glioblastoma. This pathway plays a crucial role in regulating cell proliferation, growth, survival, and metabolism. In GSCs, aberrant activation of the PI3K/Akt/mTOR pathway is critical for maintaining their stem-like properties and resistance to conventional therapies. Consequently, targeting this pathway with small molecule inhibitors has emerged as a promising therapeutic strategy for glioblastoma.

The PI3K/Akt/mTOR Signaling Pathway in Glioblastoma Stem Cells

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which is frequently amplified or mutated in GBM.

Caption: The PI3K/Akt/mTOR signaling pathway in glioblastoma.

Quantitative Data of PI3K/mTOR Inhibitors in Glioblastoma Models

While specific data for this compound is unavailable, the following table summarizes the effects of other well-characterized PI3K/mTOR inhibitors that have been investigated in glioblastoma cell lines and GSCs. This data serves as a benchmark for evaluating novel inhibitors.

| Inhibitor | Target(s) | Cell Line/Model | Endpoint | Result |

| BKM120 (Buparlisib) | Pan-class I PI3K | Recurrent GBM patients | 6-month Progression-Free Survival | 11% |

| GDC-0941 (Pictilisib) | Pan-PI3K | U87MG, U251MG | IC50 | ~0.5 - 1 µM |

| LY294002 | Pan-PI3K | Glioblastoma cell lines | Apoptosis Induction | Dose-dependent increase |

| Rapamycin (Sirolimus) | mTORC1 | GSCs | Proliferation | Inhibition |

| NVP-BEZ235 | Dual PI3K/mTOR | U87MG, GSCs | IC50 | ~10 - 50 nM |

| GDC-0084 (Serabelisib) | PI3K/mTOR | Orthotopic GBM xenografts | Tumor Growth | Inhibition |

Experimental Protocols

General Workflow for Evaluating a Novel Inhibitor Against Glioblastoma Stem Cells

The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel compound, such as this compound, against GSCs.

Caption: A general experimental workflow for inhibitor testing in GSCs.

Detailed Methodologies

4.2.1. Glioblastoma Stem Cell Culture

-

Source: Patient-derived xenografts or primary tumor tissue.

-

Dissociation: Mechanical and enzymatic (e.g., Accutase) dissociation of tissue.

-

Culture Medium: Neurobasal medium supplemented with B27, N2, human recombinant EGF, and bFGF.

-

Culture Conditions: Cells are grown as non-adherent neurospheres in ultra-low attachment flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Spheres are dissociated with Accutase and re-plated at a lower density.

4.2.2. Cell Viability Assay (MTT)

-

Seeding: Plate GSCs in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Treatment: Add the inhibitor at various concentrations and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value using non-linear regression analysis.

4.2.3. Sphere Formation Assay

-

Seeding: Plate single GSCs in a 96-well plate.

-

Treatment: Add the inhibitor to the culture medium.

-

Incubation: Incubate for 10-14 days.

-

Quantification: Count the number of neurospheres formed in each well.

-

Analysis: Compare the sphere-forming efficiency between treated and control groups.

4.2.4. Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated GSCs in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate with primary antibodies against total and phosphorylated forms of Akt, S6K, and other relevant proteins, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Targeting the PI3K/Akt/mTOR pathway remains a highly relevant strategy for the treatment of glioblastoma, particularly for eradicating the GSC population. While specific information on this compound is not currently available in the public domain for this indication, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. Future research should focus on identifying novel, potent, and brain-penetrant inhibitors of this pathway and exploring their efficacy in combination with standard-of-care therapies to overcome the significant clinical challenges posed by glioblastoma.

Allosteric Inhibition of SARS-CoV-2 Main Protease by PD 168568: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding of the compound PD 168568 to an allosteric site on the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of non-active site inhibitors for COVID-19 therapeutics.

Executive Summary

The SARS-CoV-2 main protease is a key therapeutic target for inhibiting viral replication. An extensive X-ray crystallographic screen of repurposing drug libraries identified this compound as a compound that binds to a novel allosteric site on the Mpro.[1][2] This binding induces a conformational change in the enzyme, suggesting a mechanism of inhibition that is distinct from active-site inhibitors. This guide details the quantitative binding data, the experimental protocols used for this discovery, and the structural basis of this allosteric interaction.

Quantitative Data on this compound Interaction with SARS-CoV-2 Mpro

The following table summarizes the available quantitative data for the interaction of this compound with the SARS-CoV-2 main protease.

| Parameter | Value | Method | Source |

| PDB Code | 7AMJ | X-ray Crystallography | [1] |

| Binding Site | Allosteric | X-ray Crystallography | [1][2] |

| Interacting Residues | Ile213, Leu253, Gln256, Val297, Cys300 | X-ray Crystallography | [1] |

| Antiviral Activity (EC50) | Not Reported | Cell-based viral reduction assay | |

| Cytotoxicity (CC50) | Not Reported | Cell viability assay | |

| Selectivity Index (SI) | <5 | Calculated (CC50/EC50) | [1] |

Note: Specific EC50 and CC50 values for this compound were not provided in the primary publication. The reported Selectivity Index (SI) of less than 5 indicates a narrow therapeutic window.

Experimental Protocols

High-Throughput X-ray Crystallographic Screening

The identification of this compound as an Mpro binder was achieved through a large-scale X-ray crystallographic screening campaign.

Objective: To identify compounds from repurposing libraries that bind to the SARS-CoV-2 main protease.

Methodology:

-

Protein Expression and Purification: The SARS-CoV-2 Mpro was expressed in E. coli and purified to high homogeneity.

-

Crystallization: Mpro crystals were grown using the sitting-drop vapor-diffusion method.

-

Compound Soaking: The repurposing drug libraries were acoustically dispensed into the Mpro crystals.

-

X-ray Diffraction Data Collection: Diffraction data were collected from the compound-soaked crystals at a synchrotron light source.

-

Structure Determination and Analysis: The crystal structures were solved by molecular replacement, and the resulting electron density maps were analyzed to identify bound compounds.

Cell-Based Viral Replication Assay

The antiviral activity of the identified compounds was assessed using a cell-based assay.

Objective: To determine the efficacy of compounds in inhibiting SARS-CoV-2 replication in a cellular context.

Methodology:

-

Cell Culture: Vero E6 cells were cultured in an appropriate medium.

-

Compound Treatment: Cells were pre-incubated with serial dilutions of the test compounds.

-

Viral Infection: The cells were then infected with SARS-CoV-2.

-

Incubation: The infected cells were incubated for a period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication was quantified by measuring the viral RNA levels in the cell culture supernatant using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

-

EC50 Determination: The half-maximal effective concentration (EC50) was calculated from the dose-response curves.

Cytotoxicity Assay

The potential toxicity of the compounds to the host cells was evaluated in parallel.

Objective: To determine the concentration at which the compounds induce cell death.

Methodology:

-

Cell Culture: Vero E6 cells were cultured as described above.

-

Compound Treatment: Cells were incubated with serial dilutions of the test compounds in the absence of the virus.

-

Cell Viability Assessment: Cell viability was measured using a standard assay, such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of the cells.

-

CC50 Determination: The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curves.

Visualization of Workflow and Binding

Experimental Workflow for Allosteric Inhibitor Discovery

The following diagram illustrates the workflow employed to identify and characterize allosteric inhibitors of the SARS-CoV-2 main protease.

Caption: Workflow for the discovery of allosteric Mpro inhibitors.

Mechanism of Allosteric Inhibition of SARS-CoV-2 Mpro

The binding of this compound to the allosteric site induces conformational changes that are transmitted to the active site, thereby inhibiting the protease's catalytic activity.

Caption: Logical flow of allosteric inhibition by this compound.

Conclusion

The discovery of this compound binding to an allosteric site on the SARS-CoV-2 main protease opens a new avenue for the development of antiviral therapeutics. Allosteric inhibitors have the potential to overcome resistance mechanisms that may emerge against active-site inhibitors. Further optimization of this compound and other compounds binding to this allosteric pocket could lead to the development of potent and broad-spectrum anti-coronavirus drugs. This technical guide provides the foundational data and methodologies to support these ongoing research efforts.

References

Methodological & Application

PD 168568: Detailed Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor (DRD4).[1][2] It exhibits high selectivity for the D4 receptor subtype over D2 and D3 receptors, with reported Ki values of 8.8 nM, 1842 nM, and 2682 nM, respectively.[1][3] This selectivity makes this compound a valuable tool for investigating the specific roles of the dopamine D4 receptor in various physiological and pathological processes. Research applications for this compound include the study of neurological disorders and its potential as a therapeutic agent in cancers such as glioblastoma by impeding autophagic flux, proliferation, and survival of glioblastoma stem cells.[1][3]

This document provides detailed application notes and protocols for the use of this compound, with a focus on its solubility in common laboratory solvents, preparation of stock and working solutions, and a general protocol for its application in cell culture experiments.

Data Presentation: Solubility

The solubility of this compound dihydrochloride (B599025) in commonly used laboratory solvents is summarized in the table below. This information is critical for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 21.12 | 50 |

| DMSO | 42.24 | 100 |

Note: The provided data is based on the dihydrochloride salt of this compound with a molecular weight of 422.39 g/mol .[2] Batch-specific variations may occur due to factors such as hydration, so it is recommended to refer to the certificate of analysis for the specific lot being used.[2]

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.

Materials:

-

This compound dihydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine the required mass: Calculate the mass of this compound dihydrochloride needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 422.39 ( g/mol ) / 1000

-

Weigh the compound: Accurately weigh the calculated amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of sterile-filtered DMSO to the microcentrifuge tube containing the powder.

-

Dissolve the compound: Vortex the solution until the this compound dihydrochloride is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate the dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution in cell culture medium:

-

(Volume of stock) x (Concentration of stock) = (Volume of final solution) x (Concentration of final solution)

-

V1 x 10 mM = 1 mL x 0.01 mM

-

V1 = 0.001 mL or 1 µL

-

-

Prepare the working solution: Aseptically add the calculated volume of the this compound stock solution to the required volume of pre-warmed cell culture medium. It is recommended to perform a serial dilution if very low final concentrations are required to ensure accuracy.

-

Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion.

-

Treat cells: Add the prepared working solution to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically below 0.5%). An equivalent concentration of DMSO should be added to the vehicle control wells.

Mandatory Visualizations

Caption: General experimental workflow for using this compound in cell culture.

Caption: Inhibition of DRD4 signaling by this compound.

References

Preparing Stock Solutions of an EGFR Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

The protocols outlined below are based on a representative small molecule EGFR inhibitor. It is essential to consult the certificate of analysis for the specific batch of the compound being used, as properties may vary slightly.

Table 1: Chemical and Physical Properties of a Representative EGFR Inhibitor

| Property | Value |

| Molecular Formula | C₂₁H₁₈F₃N₅O |

| Molecular Weight | 413.40 g/mol |

| Appearance | Crystalline powder |

| Purity | ≥98% (or as specified by the manufacturer) |

| CAS Number | 879127-07-8 |

Solubility Data

The solubility of the EGFR inhibitor is critical for the preparation of stable stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration primary stock.

Table 2: Solubility of the EGFR Inhibitor

| Solvent | Solubility | Notes |

| DMSO | ≥83 mg/mL (≥200.77 mM)[1] | Use fresh, anhydrous DMSO for optimal solubility.[1] |

| Ethanol | ~2 mg/mL | Limited solubility; not recommended for high-concentration stocks. |

| Water | <1 mg/mL | Considered insoluble for practical stock preparation. |

Experimental Protocols

Materials and Equipment

-

EGFR inhibitor powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials (amber or covered in foil)

-

Vortex mixer

-

Water bath or heat block (optional, use with caution)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.

-

Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment is clean and readily accessible. Allow the vial containing the EGFR inhibitor powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound: Accurately weigh out 4.134 mg of the EGFR inhibitor powder using an analytical balance.

-

Dissolving the Compound:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

-

Ensuring Complete Dissolution:

-

Visually inspect the solution for any undissolved particles.

-

If necessary, briefly warm the solution in a water bath at 37°C for 5-10 minutes. Caution: Avoid excessive heat, as it may degrade the compound. Vortex again after warming.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles.[1]

-

For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]

-

Visualization of Key Processes

EGFR Signaling Pathway

The diagram below illustrates a simplified overview of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is inhibited by this class of compounds. EGFR activation triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing the EGFR inhibitor stock solution, from initial calculations to final storage.

References

Application Notes and Protocols for In Vitro Studies of the PD-1/PD-L1 Pathway

Introduction

Programmed Death-1 (PD-1), a receptor expressed on activated T cells, and its ligands, PD-L1 and PD-L2, are critical components of the immune system's checkpoint regulation.[1][2][3] The interaction between PD-1 and its ligands delivers an inhibitory signal that attenuates T cell activity, playing a crucial role in maintaining peripheral tolerance and preventing autoimmune responses.[3][4] However, many cancer cells exploit this mechanism by overexpressing PD-L1, leading to the inhibition of anti-tumor T cell responses and enabling immune evasion.[2][3] Consequently, the PD-1/PD-L1 pathway has emerged as a primary target for cancer immunotherapy. In vitro cell-based assays are fundamental tools for the discovery and characterization of inhibitors that can block this interaction and restore T cell-mediated anti-tumor immunity.

These application notes provide detailed protocols and methodologies for in vitro studies of the PD-1/PD-L1 signaling pathway, designed for researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Components of a PD-1/PD-L1 Cell-Based Inhibitor Screening Assay

| Component | Description | Cell Type | Key Features |

| Effector Cells | Reporter T cells that express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T cell activation-responsive promoter (e.g., NFAT response elements). | Jurkat T cells | Genetically engineered to co-express PD-1 and a reporter system. These cells are often growth-arrested and provided in a thaw-and-use format.[1] |

| Antigen-Presenting Cells (APCs) | Cells that are engineered to express human PD-L1 and a T cell receptor (TCR) activator on their surface. | CHO-K1 or Raji cells | Express PD-L1 and an engineered cell-surface protein to activate the TCR in an antigen-independent manner.[5] |

| Reporter System | A system to quantify T cell activation. | Luciferase (e.g., Lucia or Firefly) | Activation of the T cell leads to the expression of luciferase, which can be measured via a bioluminescent signal.[5] |

| Control Inhibitors | Known antibodies or small molecules that block the PD-1/PD-L1 interaction. | Anti-PD-1 or Anti-PD-L1 antibodies | Used as positive controls to validate assay performance. |

Experimental Protocols

Protocol 1: PD-1/PD-L1 Cell-Based Inhibitor Screening Assay

This protocol outlines a bioluminescent cell-based assay to screen for inhibitors of the PD-1:PD-L1 interaction.